molecular formula C16H21F3N2O4S B2548913 4-(dimethylsulfamoyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide CAS No. 1396859-04-3

4-(dimethylsulfamoyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide

Cat. No.: B2548913
CAS No.: 1396859-04-3
M. Wt: 394.41
InChI Key: GSTXNCIVCMHAPS-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with substituents that include a dimethylsulfamoyl group, an oxan-4-yl group, and a trifluoroethyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

The synthesis of 4-(dimethylsulfamoyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of a benzoyl chloride with an amine under basic conditions.

    Introduction of the Dimethylsulfamoyl Group: This step involves the reaction of the benzamide with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Oxan-4-yl Group: The oxan-4-yl group can be introduced through a nucleophilic substitution reaction using an appropriate oxan-4-yl halide.

    Incorporation of the Trifluoroethyl Group: The trifluoroethyl group can be added via a nucleophilic substitution reaction using a trifluoroethyl halide.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

4-(dimethylsulfamoyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halides, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used, and can include various derivatives with modified functional groups.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, and as a reagent in various organic reactions.

    Biology: It may be used in the study of biological processes and as a potential lead compound in drug discovery.

    Medicine: The compound’s unique chemical properties make it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where its specific functional groups can interact with biological targets.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

4-(dimethylsulfamoyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide can be compared with other similar compounds, such as:

    4-(dimethylsulfamoyl)-N-(oxan-4-yl)benzamide: Lacks the trifluoroethyl group, which may result in different chemical and biological properties.

    N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide:

    4-(dimethylsulfamoyl)benzamide: Lacks both the oxan-4-yl and trifluoroethyl groups, leading to a simpler structure with different properties.

The uniqueness of this compound lies in the combination of its functional groups, which impart specific chemical and biological properties that are not present in the similar compounds listed above.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O4S/c1-20(2)26(23,24)14-5-3-12(4-6-14)15(22)21(11-16(17,18)19)13-7-9-25-10-8-13/h3-6,13H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTXNCIVCMHAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC(F)(F)F)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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